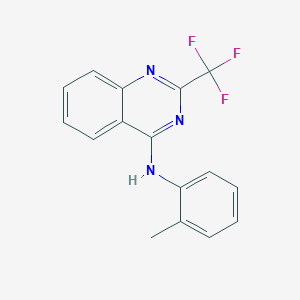

N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives involves novel routes and cyclization techniques. Alagarsamy et al. (2008) described the synthesis of novel triazoloquinazolinones by cyclization of 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one, which was prepared from 2-methyl aniline through an innovative route (Alagarsamy et al., 2008). Ouyang et al. (2016) provided a rapid synthetic method for a related compound, demonstrating its potential for efficient large-scale production (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives has been elucidated using various spectroscopic and analytical techniques. Rajnikant et al. (2001) determined the crystal structure of a related quinazolinyl thiopropionate, highlighting the planarity and intermolecular interactions that could influence the biological activity of similar compounds (Rajnikant et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives involves their interaction with one-carbon donors and various cyclization reactions. Zhu et al. (2011) described a methodology for synthesizing aza-fused heterocycles, demonstrating the compound's versatility in forming complex structures (Zhu et al., 2011).

科学的研究の応用

Synthesis and Antiviral Activity

N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives are synthesized through microwave irradiation, resulting in (quinazolin-4-ylamino)methyl-phosphonate derivatives. These compounds have shown weak to good anti-Tobacco mosaic virus (TMV) activity, demonstrating their potential in antiviral research (Luo et al., 2012).

Hypolipidemic Activities

Research on novel quinazoline derivatives, including N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, has revealed their capability to lower triglyceride and total cholesterol levels. These findings suggest potential applications in studying the structure-activity relationship of hypolipidemic drugs (Kurogi et al., 1996).

Antibacterial Activity

N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives have been tested against multidrug-resistant Staphylococcus aureus, revealing promising antibacterial properties. These compounds have shown low micromolar minimum inhibitory concentrations (MICs), low potential for resistance, low toxicity, and effective in vivo activity, making them suitable for the development of new antibacterial agents (Van Horn et al., 2014).

Optoelectronic Materials

Quinazoline derivatives, including N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, have been explored for their applications in optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova et al., 2018).

Imaging Tracers for VEGFR-2

N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been evaluated as a tracer for vascular endothelial growth factor receptor 2 (VEGFR-2) in solid tumors using positron emission tomography (PET). This research offers insights into the role of VEGFR-2 in tumor angiogenesis and the potential for noninvasive imaging of VEGFR-2 expression in angiogenic "hot spots" (Samén et al., 2009).

Antimicrobial, Analgesic, and Anti-inflammatory Activities

N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. Compounds with specific substitutions have shown promising activity against microbes and effectiveness in pain and inflammation management, indicating their potential in therapeutic applications (Dash et al., 2017).

Fluorinated Quinazolinones

A photochemical approach has been developed for the synthesis of fluorinated quinazolin-4-ones, including N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives. This methodology allows for the preparation of quinazolin-4-ones with various fluorinated substituents, expanding their utility in medicinal chemistry and material science (Buscemi et al., 2004).

特性

IUPAC Name |

N-(2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3/c1-10-6-2-4-8-12(10)20-14-11-7-3-5-9-13(11)21-15(22-14)16(17,18)19/h2-9H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUAWPFGYLKKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5522387.png)

![1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B5522390.png)

![2-ethyl-9-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522398.png)